Ethyl (R)-(-)-mandelate

Catalog No.
S622250
CAS No.
10606-72-1
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (R)-(-)-mandelate

CAS Number

10606-72-1

Product Name

Ethyl (R)-(-)-mandelate

IUPAC Name

ethyl (2R)-2-hydroxy-2-phenylacetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1

InChI Key

SAXHIDRUJXPDOD-SECBINFHSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O

Ethyl (R)-(-)-mandelate is the ethyl ester of (R)-mandelic acid, characterized by the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 184.20 g/mol. This compound exists as a chiral molecule, with the (R)-enantiomer being significant in various chemical and biological applications. Ethyl (R)-(-)-mandelate is a secondary alcohol and is functionally related to mandelic acid, which is known for its therapeutic properties and role in various

Limited information exists regarding the specific mechanism of action of ethyl (R)-(-)-mandelate in biological systems. However, its potential lies in its ability to serve as a chiral auxiliary in asymmetric synthesis [].

  • Synthesis of Enantiopure Compounds: Researchers can utilize Ethyl (R)-(-)-mandelate as a starting material for the synthesis of various enantiopure compounds through various chemical transformations.
    • A prominent example involves its use in the synthesis of the anti-HIV drug Efavirenz.

Asymmetry Source in Asymmetric Catalysis

Ethyl (R)-(-)-mandelate also serves as an asymmetry source in asymmetric catalysis. Asymmetric catalysis is a technique that allows for the selective synthesis of one enantiomer over another in a chemical reaction. The presence of Ethyl (R)-(-)-mandelate, with its defined chirality, influences the reaction pathway, favoring the formation of the desired enantiomer.

  • Example in Aldol Reactions: Research studies demonstrate its effectiveness as an asymmetry source in aldol reactions, a crucial step in the synthesis of various natural products and pharmaceuticals.

Additional Applications in Research

Beyond its role as a chiral precursor and asymmetry source, Ethyl (R)-(-)-mandelate finds applications in other research areas:

  • Resolution of Racemic Mixtures: It can be employed in the resolution of racemic mixtures, a process that separates the individual enantiomers from a mixture containing equal amounts of both.
  • Study of Stereoselectivity: Researchers utilize Ethyl (R)-(-)-mandelate to investigate stereoselectivity in various chemical reactions, providing insights into the factors influencing the formation of specific stereoisomers.

  • Oxidation: When reacted with chromic acid, ethyl (R)-(-)-mandelate undergoes oxidation, demonstrating first-order kinetics concerning both the oxidant and the ester.
  • Ester Hydrolysis: The compound can be hydrolyzed to yield mandelic acid and ethanol, a reaction that can be catalyzed by various enzymes, including lipases .
  • Esterification: It can also react with carboxylic acids to form new esters, showcasing its versatility in organic synthesis .

Ethyl (R)-(-)-mandelate exhibits notable biological activity. It has been shown to interact with various biological targets, including enzymes involved in metabolic processes. Specifically, it forms hydrogen bonds with residues in the active site of certain enzymes, influencing their activity . The compound's chiral nature contributes to its specificity in biological interactions, making it valuable in pharmaceutical applications.

Several methods exist for synthesizing ethyl (R)-(-)-mandelate:

  • Direct Esterification: This involves reacting mandelic acid with ethanol in the presence of an acid catalyst. This method is straightforward and yields high purity products.
  • Catalytic Methods: Utilizing catalysts such as lipases can enhance the efficiency of esterification reactions under mild conditions .
  • Benzofuranone Reaction: A more complex synthesis route involves reacting benzofuranone with ethanol under catalytic conditions to produce the desired ethyl ester .

Ethyl (R)-(-)-mandelate has diverse applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs due to its chiral nature.
  • Flavoring Agents: The compound is utilized in the food industry for its pleasant aroma.
  • Chemical Research: It serves as a model compound for studying enzyme kinetics and reaction mechanisms due to its well-defined structure and reactivity.

Research has shown that ethyl (R)-(-)-mandelate interacts with specific enzymes through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic effects. Studies indicate that it may modulate enzyme activity, potentially leading to applications in drug design and development .

Ethyl (R)-(-)-mandelate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl MandelateEthyl esterNon-chiral; less specific biological activity
Benzyl MandelateBenzyl esterHigher lipophilicity; different solubility profile
Methyl MandelateMethyl esterSmaller size; different reactivity
Ethyl (S)-(+) MandelateEnantiomerOpposite chirality; different biological effects

Ethyl (R)-(-)-mandelate's uniqueness lies primarily in its chiral configuration, which imparts distinct biological properties compared to its non-chiral or differently configured counterparts. This chirality enhances its specificity in biochemical interactions, making it particularly valuable in pharmaceutical applications.

Biocatalytic Synthesis Approaches

Enzymatic Reductions Using Recombinant Yeast Catalysts

Enzymatic reductions of α-keto esters, particularly ethyl benzoylformate, represent the most direct route to ethyl (R)-(-)-mandelate. Recombinant yeast strains engineered to express alcohol dehydrogenases (ADHs) and cofactor-regenerating enzymes have demonstrated exceptional efficiency. For instance, Arxula adeninivorans and Hansenula polymorpha expressing ADH from Candida hydrogenoformans achieved 93–94% substrate conversion to ethyl (R)-mandelate within 3–6 hours, with enantiomeric excess (ee) exceeding 98%. These systems utilize glucose dehydrogenase (GDH) for NADPH regeneration, enabling turnovers of >1,000 mol product per mol cofactor.

Key advancements include:

  • Immobilization Techniques: Encapsulation in Lentikat® matrices improved catalyst reusability, retaining 80% activity after five cycles.
  • Biphasic Systems: Water/octanol systems (1:1 ratio) enhanced substrate solubility, achieving space-time yields of 660 g·L⁻¹·d⁻¹ at 330 g·L⁻¹ substrate loading.

Table 1: Performance of Recombinant Yeast Catalysts in Ethyl (R)-Mandelate Synthesis

Yeast StrainADH SourceSubstrateConversion (%)ee (%)Reference
H. polymorphaC. hydrogenoformansEthyl benzoylformate93>98
A. adeninivoransC. hydrogenoformansEthyl benzoylformate94>98
S. cerevisiaeB. stearothermophilusMethyl benzoylformate8194

Nitrilase-Catalyzed Dynamic Kinetic Resolution

Nitrilases enable dynamic kinetic resolution (DKR) of racemic mandelonitrile derivatives, bypassing the 50% yield limitation of traditional kinetic resolution. Engineered nitrilase variants from Pseudomonas fluorescens EBC191 hydrolyze (R)-mandelonitrile to (R)-mandelic acid with 91% ee, which is subsequently esterified to the target compound. Recent protein engineering efforts focused on:

  • Active-Site Mutagenesis: Variants like M100-S192G-M232V increased ee to 97% while maintaining 72% conversion under one-pot conditions.
  • Solvent Tolerance: Addition of 5% dimethyl sulfoxide (DMSO) boosted reaction rates by 40% without compromising enzyme stability.

A breakthrough involved integrating sodium bisulfite to neutralize inhibitory aldehydes, enabling direct use of cyanohydrin precursors without isolation. This streamlined process achieved 70% isolated yield of ethyl (R)-mandelate at multigram scale.

Table 2: Nitrilase Variants for (R)-Mandelic Acid Production

Nitrilase VariantSubstrateee (%)Conversion (%)Reference
Wild-Type (P. fluorescens)Mandelonitrile3145
M25-S192GMandelonitrile9164
M100-S192G-M232V2-Methoxymandelonitrile9772

Mandelate Racemase-Integrated Processes

Mandelate racemase (MR) facilitates DKR by continuously racemizing the undesired (S)-enantiomer, allowing theoretical 100% yield. Immobilized MR from Pseudomonas putida on Eupergit® CM retained 90% activity over 10 batches in fixed-bed reactors, enabling continuous racemization of (S)-mandelic acid at 50°C. Coupling MR with enantioselective crystallization or lipase-mediated esterification achieved 85% yield of ethyl (R)-mandelate in aqueous media.

Key innovations include:

  • Mutant MRs: Variant V26I/Y54V showed a 5.2-fold increase in catalytic efficiency toward 3-chloromandelic acid, expanding substrate scope.
  • Chemoenzymatic Cascades: Combining MR with Candida antarctica lipase B (CAL-B) enabled simultaneous racemization and esterification, reducing processing time by 50%.

Table 3: Mandelate Racemase Variants and Their Catalytic Performance

MR VariantSubstratekcat/Km (M⁻¹s⁻¹)Reference
Wild-Type(R)-Mandelic Acid1.2 × 10³
V26I/Y54V(R)-3-Chloromandelic Acid6.2 × 10³
V29L(R)-2-Naphthylglycolate2.4 × 10³

The synthesis of Ethyl (R)-(-)-mandelate leverages asymmetric catalysis to achieve enantiomeric purity, a prerequisite for pharmaceutical and fine chemical applications. Organocatalysis, particularly using chiral alkaloids and thiol-based promoters, has supplanted traditional metal-based approaches due to its environmental compatibility and precision.

Bisalkaloid-Mediated Kinetic Resolution

Kinetic resolution via bisalkaloid catalysts represents a cornerstone in the asymmetric synthesis of Ethyl (R)-(-)-mandelate. Dynamic kinetic resolution (DKR) integrates enzymatic racemization with diastereomeric crystallization, overcoming the 50% yield limitation of classical resolution. For instance, mandelate racemase enzymes enable in situ racemization of the undesired enantiomer, while bisalkaloid catalysts like dimeric cinchona derivatives (e.g., (DHQ)₂PYR) facilitate selective esterification or hydrolysis [1] [2].

A study by Huang et al. demonstrated that (DHQ)₂PYR catalyzes the sulfa-Michael addition of thiophenols to α-fluoroacrylates, achieving enantioselectivities up to 87% [6]. This bisalkaloid system stabilizes transition states through hydrogen bonding and π-π interactions, preferentially orienting the (R)-enantiomer for nucleophilic attack (Table 1).

Table 1: Enantioselectivity in Bisalkaloid-Catalyzed Reactions

SubstrateCatalystYield (%)ee (%)
α-Fluoroacrylate A(DHQ)₂PYR9287
α-Fluoroacrylate B(DHQ)₂PHAL8578

The synergy between enzymatic racemization and alkaloid-mediated resolution ensures near-quantitative yields of Ethyl (R)-(-)-mandelate, as evidenced by Belov et al., who reported >99% enantiomeric excess (ee) using mandelate racemase coupled with cinchona-derived catalysts [2].

Thiophenol-Promoted Organocatalytic Transformations

Thiophenols have emerged as versatile organocatalysts in asymmetric esterification and transesterification reactions. Their dual role as nucleophiles and hydrogen-bond donors enables precise stereocontrol. In the sulfa-Michael addition, thiophenols attack α-fluoroacrylates, forming chiral intermediates that are subsequently esterified to Ethyl (R)-(-)-mandelate [6] [7].

Key mechanistic insights reveal that thiophenol’s aryl group engages in CH/π interactions with the mandelate’s phenyl ring, while its sulfhydryl group coordinates with the catalyst’s quinoline moiety. This orientation directs the (R)-configured product, as shown in the catalytic cycle below:

  • Nucleophilic Attack: Thiophenol attacks the β-carbon of α-fluoroacrylate, forming a thioether intermediate.
  • Proton Transfer: The catalyst abstracts a proton, generating an enolate.
  • Stereoinduction: Hydrogen bonding between the catalyst and enolate dictates facial selectivity.

Huang et al. optimized this process using 20 mol% (DHQ)₂PYR in toluene at -20°C, achieving 92% yield and 87% ee [6]. The method’s robustness is highlighted by its application to fluorinated analogues of diltiazem, underscoring its pharmaceutical relevance.

Macrocyclic Chiral Scaffold Applications

Macrocyclic scaffolds, though less directly studied for Ethyl (R)-(-)-mandelate, offer potential in enantioselective recognition and catalysis. Cyclodextrins and calixarenes, for example, can encapsulate mandelate esters via host-guest interactions, amplifying stereoselectivity during crystallization or catalytic cycles.

Quan et al. elucidated the role of hydrogen-bonding networks in diastereomeric salt crystallization, where (R)-mandelic acid forms a one-dimensional chain with sertraline, stabilized by herringbone-like aromatic stacking [3]. Translating this to macrocycles, chiral crown ethers could preorganize mandelate precursors, enhancing reaction efficiency. Preliminary studies suggest that β-cyclodextrin derivatives improve ee by 15–20% in esterification reactions, though further validation is needed.

Fundamental Principles

Grignard reagent-mediated alkylation represents one of the most versatile approaches for synthesizing ethyl (R)-(-)-mandelate through carbon-carbon bond formation. The Grignard reagent, first discovered by Victor Grignard in 1900, acts as both a powerful nucleophile and a strong base, making it exceptionally useful for attacking electrophilic carbonyl centers [1] [2].

The organomagnesium reagent exhibits a characteristic polarized carbon-magnesium bond, where the carbon atom carries a partial negative charge due to its higher electronegativity compared to magnesium (2.02 versus 1.31 on the Pauling scale). This electronic arrangement renders the carbon atom highly nucleophilic, capable of attacking electrophilic centers such as carbonyl groups in aldehydes, ketones, and esters [3].

Mechanistic Considerations

The synthesis of ethyl (R)-(-)-mandelate via Grignard alkylation typically involves the reaction of phenylmagnesium bromide with ethyl glyoxylate. The reaction mechanism proceeds through several key steps:

Step 1: Grignard Reagent Formation
The phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether. The reaction requires strictly anhydrous conditions, as trace amounts of water would lead to protonation of the Grignard reagent, forming benzene and magnesium hydroxide bromide [4].

Step 2: Nucleophilic Attack
The phenylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl glyoxylate, forming a carbon-carbon bond. This step is the rate-determining step of the reaction, with the nucleophilic attack occurring from the less sterically hindered face of the carbonyl group [5].

Step 3: Hydrolysis
The resulting magnesium alkoxide intermediate undergoes hydrolysis with aqueous ammonium chloride or dilute hydrochloric acid to yield the final alcohol product [6].

Reaction Conditions and Optimization

The success of Grignard alkylation depends critically on several parameters:

Solvent Selection: Anhydrous diethyl ether or tetrahydrofuran are essential for Grignard reagent stability. Diethyl ether is preferred for its ability to coordinate with magnesium and stabilize the organometallic species [3].

Temperature Control: The reaction is typically conducted at temperatures ranging from -78°C to room temperature. Lower temperatures favor better stereoselectivity but may require longer reaction times [7].

Moisture Exclusion: Rigorous exclusion of moisture is paramount, as even trace amounts of water can destroy the Grignard reagent through protonation [2].

Reaction ParameterOptimal RangeEffect on Yield
Temperature-20°C to 0°C80-95%
Reaction Time2-6 hoursMaximum conversion
SolventAnhydrous Et₂OEssential for stability
AtmosphereInert (N₂/Ar)Prevents oxidation

Stereochemical Considerations

The stereochemical outcome of Grignard alkylation depends on the use of chiral auxiliaries or asymmetric induction methods. Direct alkylation of ethyl glyoxylate with phenylmagnesium bromide yields racemic ethyl mandelate. To obtain the desired (R)-(-)-enantiomer, several strategies can be employed:

Chiral Auxiliary Method: Incorporation of chiral auxiliaries such as oxazolidinones or Evans auxiliaries can direct the stereochemical outcome through steric control [7].

Asymmetric Catalysis: The use of chiral ligands in combination with copper catalysis can provide enantioselective alkylation with enantiomeric excesses ranging from 85-95% [8].

Esterification and Transesterification Protocols

Fischer Esterification

The Fischer esterification reaction, developed by Emil Fischer and Arthur Speier in 1895, remains one of the most fundamental methods for ester synthesis. For ethyl (R)-(-)-mandelate preparation, this method involves the direct reaction of (R)-(-)-mandelic acid with ethanol in the presence of an acid catalyst [9] [10].

Reaction Mechanism:
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism involving multiple equilibrium steps:

  • Protonation: The carbonyl oxygen of mandelic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon [11].

  • Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate [10].

  • Proton Transfer: A proton transfer occurs from the oxonium ion to one of the hydroxyl groups [12].

  • Elimination: Water is eliminated, forming the protonated ester [11].

  • Deprotonation: The final step involves deprotonation to yield the neutral ester product [10].

Optimization Strategies:
The Fischer esterification is an equilibrium reaction, requiring specific conditions to drive the reaction toward product formation:

  • Excess Alcohol: Using ethanol as both reagent and solvent ensures high conversion rates [9].
  • Water Removal: Azeotropic distillation or molecular sieves are employed to remove water and shift the equilibrium [13].
  • Acid Catalyst: Concentrated sulfuric acid serves dual roles as catalyst and dehydrating agent [14].

Transesterification Protocols

Transesterification offers an alternative approach for ethyl (R)-(-)-mandelate synthesis, particularly useful when starting from different alkyl esters of mandelic acid. This method is especially valuable for industrial applications due to its operational simplicity and mild reaction conditions [15].

Lipase-Catalyzed Transesterification:
Enzymatic transesterification using lipases has gained prominence due to its high enantioselectivity and environmentally friendly nature. The process involves several key features:

Enzyme Selection: Lipases from Pseudomonas species, particularly Pseudomonas cepacia, demonstrate excellent enantioselectivity for mandelic acid derivatives [16] [17].

Reaction Conditions: The optimal conditions typically involve:

  • Temperature: 25-55°C
  • pH: 6.0-8.0
  • Solvent: Organic solvents such as isopropyl ether or hexane
  • Acyl donor: Vinyl acetate or other activated esters [18]

Mechanism: The lipase-catalyzed transesterification follows a ping-pong bi-bi mechanism:

  • Formation of enzyme-substrate complex
  • Acyl-enzyme intermediate formation
  • Product release and enzyme regeneration [19]

Substrate Inhibition: At high substrate concentrations (>0.042 mol/dm³), substrate inhibition occurs, reducing the overall reaction rate [19].

Nickel-Catalyzed Esterification

Recent developments in metal-catalyzed esterification have provided new opportunities for ethyl (R)-(-)-mandelate synthesis. Nickel-catalyzed esterification offers several advantages including mild reaction conditions and high yields [15].

Reaction Mechanism:
The nickel-catalyzed process involves:

  • Coordination of mandelic acid to the nickel center
  • Activation of the carboxyl group
  • Nucleophilic attack by ethanol
  • Product release and catalyst regeneration

Advantages:

  • High yields (up to 95%)
  • Mild reaction conditions
  • Broad substrate scope
  • Functional group tolerance

Racemization-Avoidance Strategies in Multi-Step Syntheses

Understanding Racemization

Racemization represents a critical challenge in the synthesis of chiral compounds such as ethyl (R)-(-)-mandelate. The process involves the interconversion of enantiomers through the formation of achiral intermediates, leading to loss of optical purity [20] [21].

Common Racemization Pathways:

  • Base-Catalyzed Racemization: Deprotonation at the chiral center followed by reprotonation
  • Acid-Catalyzed Racemization: Protonation leading to carbocation formation
  • Thermal Racemization: High-temperature conditions promoting epimerization [22]

Temperature Control Strategies

Low-Temperature Protocols:
Maintaining reaction temperatures between -78°C and 0°C significantly reduces racemization rates. This approach is particularly effective for:

  • Grignard reactions
  • Lithiation processes
  • Electrophilic substitution reactions

Benefits:

  • Preservation of stereochemical integrity
  • Predictable reaction outcomes
  • General applicability

Limitations:

  • Reduced reaction rates
  • Equipment requirements
  • Energy consumption

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure ethyl (R)-(-)-mandelate while avoiding racemization [23] [24].

Lipase-Catalyzed Resolution:
The process involves selective hydrolysis or transesterification of one enantiomer:

  • Selectivity: Enantioselectivity factors (E) exceeding 200 have been reported [24]
  • Conditions: Mild temperatures (25-40°C) and neutral pH
  • Recyclability: Enzymes can be recovered and reused multiple times

Mandelate Racemase Integration:
The combination of mandelate racemase with selective enzymatic processes enables dynamic kinetic resolution:

  • Principle: Continuous racemization of the unreactive enantiomer
  • Advantage: Theoretical yields approaching 100%
  • Applications: Industrial-scale production [21]

Chiral Auxiliary Strategies

Oxazolidinone Auxiliaries:
Evans oxazolidinones provide excellent stereochemical control through:

  • Chelation control
  • Steric hindrance effects
  • Predictable facial selectivity [25]

Mandelic Acid Derivatives:
Using mandelic acid itself as a chiral auxiliary offers:

  • Direct access to target molecules
  • High diastereoselectivity
  • Operational simplicity [26]

Crystallization-Based Resolution

Diastereomeric Salt Formation:
Classical resolution through diastereomeric salt formation remains valuable for:

  • Large-scale production
  • High optical purity (>99% ee)
  • Cost-effective processing [27]

Process Parameters:

  • Resolving agent selection
  • Solvent optimization
  • Temperature control
  • Crystallization kinetics
StrategyEnantiomeric ExcessYieldCostScalability
Enzymatic Resolution90-99%80-90%MediumHigh
Crystallization95-99%45-50%LowVery High
Chiral Auxiliary85-95%60-80%HighMedium
Asymmetric Catalysis85-98%70-95%HighMedium

Research Findings and Data Analysis

The comprehensive analysis of traditional chemical synthesis routes for ethyl (R)-(-)-mandelate reveals several important findings:

Yield Optimization: Fischer esterification provides the highest yields (82-86%) for racemic products, while enzymatic methods achieve 80-90% yields with excellent enantioselectivity [9] [18].

Stereochemical Control: Lipase-catalyzed transesterification demonstrates superior enantioselectivity (90-99% ee) compared to traditional chemical methods [16] [17].

Reaction Conditions: The choice of reaction conditions significantly impacts both yield and stereochemical outcome, with temperature control being particularly critical for maintaining optical purity [7] [19].

Substrate Scope: While Grignard alkylation offers broad substrate scope, enzymatic methods may be limited by substrate specificity [5] [18].

Economic Considerations: Classical resolution methods, despite lower theoretical yields, remain cost-effective for large-scale production due to their operational simplicity and use of readily available reagents [27].

XLogP3

1.5

Wikipedia

Ethyl (2R)-hydroxy(phenyl)acetate

Dates

Last modified: 08-15-2023

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